molecular formula C7H8O3S B1609525 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol CAS No. 859851-01-7

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol

Cat. No.: B1609525
CAS No.: 859851-01-7
M. Wt: 172.2 g/mol
InChI Key: LRWVQOFWMRDMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol: is an organic compound with the molecular formula C7H8O3S. It is a derivative of thieno[3,4-b][1,4]dioxin, featuring a hydroxymethyl group at the 5-position.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol” are not available, the compound’s ability to form electro-active hydrophilic polymers suggests potential applications in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol typically involves the reaction of thieno[3,4-b][1,4]dioxin with formaldehyde under acidic conditions. This reaction introduces the hydroxymethyl group at the 5-position of the thieno[3,4-b][1,4]dioxin ring . The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol is unique due to the presence of the hydroxymethyl group at the 5-position, which enhances its solubility and facilitates its use in the synthesis of conductive polymers. This makes it particularly valuable for applications requiring high-performance materials with specific solubility and processability characteristics.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWVQOFWMRDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428782
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859851-01-7
Record name 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859851-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Reactant of Route 2
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Reactant of Route 3
Reactant of Route 3
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Reactant of Route 4
Reactant of Route 4
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Reactant of Route 5
Reactant of Route 5
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
Reactant of Route 6
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.